N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring, a chromene moiety, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group through amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **N-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE
- **N-(4-METHYLPHENYL)-1H-PYRAZOL-3-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE
- **N-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-3-CARBOXAMIDE .
Uniqueness
What sets N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C21H17N3O3 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C21H17N3O3/c1-14-6-8-15(9-7-14)13-24-20(10-11-22-24)23-21(26)19-12-17(25)16-4-2-3-5-18(16)27-19/h2-12H,13H2,1H3,(H,23,26) |
InChI Key |
PLQZTKWSQFGUFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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